molecular formula C14H12N2O B3199704 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile CAS No. 1017040-89-9

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile

Cat. No.: B3199704
CAS No.: 1017040-89-9
M. Wt: 224.26 g/mol
InChI Key: UKXCCQMTBCFURV-UHFFFAOYSA-N
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Description

“2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2 . This indicates that the molecule consists of a pyridine ring attached to a phenyl ring through a methoxy bridge, with an acetonitrile group attached to the phenyl ring.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Chromatographic Methods and Analytical Chemistry 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile has been explored within the context of reversed-phase high-performance liquid chromatography (RP-HPLC) as a model compound to study the effects of organic solvent composition on the pH of buffered mobile phases. This research is crucial for understanding how variations in organic modifier content, specifically acetonitrile or methanol, affect the pKa of analytes and buffer pH in RP-HPLC mobile phases. A model was developed to accurately predict the pH of mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures, which is essential for predicting the degree of ionization of acid-base analytes and consequently, their chromatographic retention (Subirats, Rosés, & Bosch, 2007).

Pharmacophore Design and Kinase Inhibition Research into the pharmacophore design of p38α MAP kinase inhibitors has utilized compounds with a 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold, reflecting the compound's significance in medicinal chemistry. These inhibitors are selective for the p38 MAP kinase, which plays a pivotal role in proinflammatory cytokine release, showcasing the potential therapeutic applications of pyridin-4-ylmethoxy derivatives in designing selective kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemosensing Applications Pyridine derivatives, including this compound, play a critical role in chemosensing applications due to their high affinity for various ions and neutral species. These derivatives are utilized as effective chemosensors for determining different species in environmental, agricultural, and biological samples, indicating their broad applicability in analytical chemistry. Their diverse biological activities and potential in chemosensing underscore the compound's versatility and importance in scientific research (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[4-(pyridin-4-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCCQMTBCFURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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